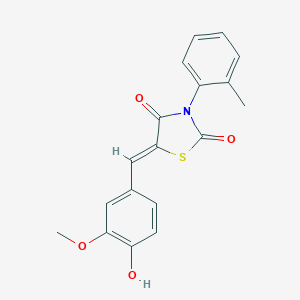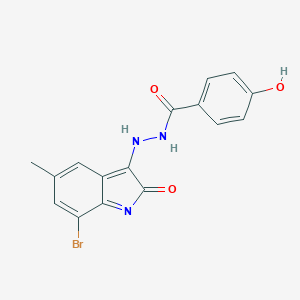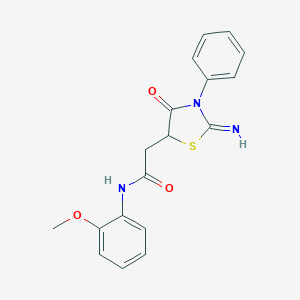
5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, commonly known as HMMD, is a thiazolidinedione derivative. It has been found to exhibit various biological activities and is widely used in scientific research.
作用機序
The mechanism of action of HMMD is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB and STAT3 signaling pathways, the induction of apoptosis, and the modulation of oxidative stress.
Biochemical and Physiological Effects:
HMMD has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. HMMD has also been shown to inhibit the growth and proliferation of cancer cells and induce cell cycle arrest and apoptosis. In addition, HMMD has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
実験室実験の利点と制限
One advantage of using HMMD in lab experiments is its low toxicity and high selectivity. It can be used in a wide range of concentrations without causing significant cell damage. However, one limitation of using HMMD is its poor solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the research and development of HMMD. One direction is to investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-cancer properties and its potential use in combination with other anti-cancer drugs. Additionally, the development of more soluble derivatives of HMMD could improve its use in lab experiments and potential clinical applications.
In conclusion, HMMD is a thiazolidinedione derivative with diverse biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of HMMD could lead to new discoveries and potential clinical applications.
合成法
HMMD can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde, 2-methylbenzaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain HMMD in high yield and purity.
科学的研究の応用
HMMD has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-diabetic properties. HMMD has also been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C18H15NO4S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H15NO4S/c1-11-5-3-4-6-13(11)19-17(21)16(24-18(19)22)10-12-7-8-14(20)15(9-12)23-2/h3-10,20H,1-2H3/b16-10- |
InChIキー |
ODSYKJIIERRBJN-YBEGLDIGSA-N |
異性体SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/SC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)
![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)



![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)